molecular formula C17H18N4OS B2773706 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379972-22-0

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2773706
CAS No.: 2379972-22-0
M. Wt: 326.42
InChI Key: CHHXNHINWZUSBT-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include refluxing in solvents such as xylene or butanol, with the addition of bases like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the thiophene ring and the oxane moiety, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-5-18-9-15-14(1)16(21-12-20-15)19-11-17(3-6-22-7-4-17)13-2-8-23-10-13/h1-2,5,8-10,12H,3-4,6-7,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHXNHINWZUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NC=NC3=C2C=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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